Bicyclo[2.2.1]hept-2-ene;ethene

Catalog No.
S1927293
CAS No.
26007-43-2
M.F
C9H14
M. Wt
122.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[2.2.1]hept-2-ene;ethene

CAS Number

26007-43-2

Product Name

Bicyclo[2.2.1]hept-2-ene;ethene

IUPAC Name

bicyclo[2.2.1]hept-2-ene;ethene

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

InChI

InChI=1S/C7H10.C2H4/c1-2-7-4-3-6(1)5-7;1-2/h1-2,6-7H,3-5H2;1-2H2

InChI Key

SFFFIHNOEGSAIH-UHFFFAOYSA-N

SMILES

C=C.C1CC2CC1C=C2

Canonical SMILES

C=C.C1CC2CC1C=C2

Sealants, Gaskets, and Insulation for Laboratory Equipment

Due to its good chemical resistance and formability, Bicyclo(2.2.1)hept-2-ene, polymer with ethene finds use as a sealant, gasket, and insulation material in various laboratory equipment and devices [1].

These properties are crucial for isolating and protecting sensitive components within scientific instruments from external factors like moisture, air, and chemical contaminants. This allows for reliable operation and accurate measurements within the equipment.

Source

[1] Smolecule.com (Bicyclo(2.2.1)hept-2-ene, 5-ethylidene-, polymer with ethene and 1-propene) ()

Bicyclo[2.2.1]hept-2-ene, also known as norbornene, is a bicyclic compound characterized by its unique bridged structure. The molecular formula for bicyclo[2.2.1]hept-2-ene is C9H12C_9H_{12} with a molecular weight of approximately 120.19 g/mol. This compound features a strained double bond, which contributes to its high reactivity compared to other alkenes. It exists primarily as a colorless liquid at room temperature, with a melting point around 45 °C and a boiling point of 96 °C . The compound is soluble in various organic solvents but insoluble in water, making it versatile for numerous chemical applications.

Due to its strained structure:

  • Diels-Alder Reactions: It acts as an effective dienophile, reacting with diene compounds to form cycloadducts. This reaction is crucial for synthesizing complex polycyclic structures in organic chemistry .
  • Ring-Opening Metathesis Polymerization (ROMP): Bicyclo[2.2.1]hept-2-ene can undergo ROMP in the presence of transition metal catalysts, leading to the formation of polynorbornenes, which have tailored properties for various applications .
  • Addition Reactions: The strained double bond allows for rapid addition reactions with halogens, hydrogen halides, and organometallic reagents, often leading to stereospecific products due to the rigid bicyclic framework .

Bicyclo[2.2.1]hept-2-ene can be synthesized through several methods:

  • Diels-Alder Reaction: This method involves the reaction of cyclopentadiene with ethylene or other dienophiles under heat or pressure conditions to yield bicyclo[2.2.1]hept-2-ene.
  • Cracking Dicyclopentadiene: A common industrial method involves the thermal cracking of dicyclopentadiene into cyclopentadiene followed by its reaction with ethylene in a Diels-Alder reaction setup .
  • Transition Metal-Catalyzed Reactions: Bicyclo[2.2.1]hept-2-ene can also be produced through dimerization reactions using transition metal catalysts that facilitate the coupling of simpler alkenes into more complex structures .

Bicyclo[2.2.1]hept-2-ene has numerous applications across various fields:

  • Polymer Chemistry: It is widely used as a monomer in the production of specialty polymers through ROMP, which are utilized in coatings, adhesives, and sealants due to their unique mechanical properties .
  • Organic Synthesis: Its ability to participate in cycloaddition reactions makes it valuable for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
  • Catalysis: Bicyclo[2.2.1]hept-2-ene serves as a substrate for studies on catalytic processes involving hydrocarbons, contributing to advancements in green chemistry initiatives aimed at efficient resource utilization .

Research on the interactions of bicyclo[2.2.1]hept-2-ene primarily focuses on its reactivity with various reagents and catalysts:

  • Transition Metal Catalysis: Studies have shown that transition metal complexes can effectively activate the strained double bond of bicyclo[2.2.1]hept-2-ene for various transformations, enhancing its utility in synthetic applications .
  • Polymer Interactions: Investigations into the interactions between polynorbornenes and other materials highlight their compatibility and potential use in composite materials and biomedical applications.

Bicyclo[2.2.1]hept-2-ene shares structural similarities with several other compounds, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
CyclopenteneC5H8C_5H_8Smaller ring structure; less strain compared to bicyclo[2.2.1]hept-2-ene
NorbornadieneC7H8C_7H_8Contains an additional double bond; used in similar reactions
Ethylidene NorborneneC9H10C_9H_{10}A derivative with an ethylidene group; used in polymer synthesis
DicyclopentadieneC10H12C_{10}H_{12}Precursor for bicyclo[2.2.1]hept-2-ene synthesis; contains two cyclopentane rings

Bicyclo[2.2.1]hept-2-ene's unique structural strain makes it particularly reactive compared to these similar compounds, allowing it to participate in a wider variety of

Wikipedia

Cyclic olefin copolymer

General Manufacturing Information

Bicyclo[2.2.1]hept-2-ene, polymer with ethene: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2024-04-14

Explore Compound Types